Fmoc-1,3-dihydro-2h-isoindole-2-carboxylic acid
Description
Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid (CAS: see ) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a partially unsaturated isoindole ring system. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions (e.g., piperidine) . Its synthesis involves coupling the isoindole carboxylic acid with the Fmoc group, as exemplified in , which highlights its commercial availability for research applications.
Properties
Molecular Formula |
C24H18NO4- |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/p-1 |
InChI Key |
YDLDAMFCNLVPGY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid typically involves the reaction of 1,3-dihydro-2H-isoindole-2-carboxylic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in an organic solvent.
Substitution: Reaction with nucleophiles to form substituted isoindole derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Deprotection: 1,3-dihydro-2H-isoindole-2-carboxylic acid.
Substitution: Substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid is widely used in peptide synthesis as a protecting group for amino acids . It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules . It plays a crucial role in the development of therapeutic peptides and proteins .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid involves the protection of amino groups during peptide synthesis . The Fmoc group is attached to the amino group, preventing it from reacting with other reagents . This protection is crucial for the selective formation of peptide bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid with structurally or functionally related Fmoc-protected amino acids and diamines:
Structural and Functional Analogues
Physicochemical Properties
- Solubility : The isoindole’s aromaticity may reduce solubility in polar solvents (e.g., DMF) compared to aliphatic analogues like Fmoc-1,4-cis-acha-oh .
- Melting Point : Similar to Fmoc-Tic-OH (146–149°C ), the target compound likely exhibits a high melting point due to crystalline packing of the aromatic system.
Challenges and Advantages
Q & A
Q. What are the standard synthetic routes for preparing Fmoc-1,3-dihydro-2H-isoindole-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of isoindole-derived Fmoc-protected compounds typically involves condensation reactions. For example, analogous methods for indole-carboxylic acids involve refluxing with acetic acid and sodium acetate to facilitate cyclization and coupling . A generalized protocol could include:
- Step 1 : React 1,3-dihydro-2H-isoindole-2-carboxylic acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic solvent (e.g., DMF or THF) to protect the amine.
- Step 2 : Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography.
- Critical parameters : Temperature (reflux at ~100°C), stoichiometric ratios (1.1:1 excess of Fmoc-Cl), and pH control (sodium acetate buffer). Yield optimization may require iterative adjustment of these conditions .
Q. How can researchers confirm the purity and structural integrity of this compound?
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to verify purity (>95% as per industry standards) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- NMR : ¹H/¹³C NMR to validate the Fmoc group (aromatic protons at δ 7.2–7.8 ppm) and isoindole backbone (distinct carbonyl signals at δ ~170 ppm) .
- InChI/SMILES : Cross-reference with computational databases (e.g., PubChem) for structural alignment .
Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?
This compound serves as a rigid, conformationally constrained building block for peptides. Key applications:
- Backbone modification : Introduces steric hindrance to modulate peptide folding or receptor binding.
- Orthogonal protection : The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling stepwise assembly .
- Methodological note : Use coupling agents like HBTU or DIC/HOBt to minimize racemization during amino acid activation .
Advanced Research Questions
Q. How can racemization during coupling of this compound be monitored and mitigated?
Q. What solvent systems optimize solubility of this compound in SPPS while maintaining resin compatibility?
- Preferred solvents : DMF or NMP for solubilizing hydrophobic Fmoc groups.
- Cosolvents : Add 1–5% DMSO or PEG-based solvents (e.g., PEG-400) to enhance dissolution without swelling resin beads .
- Critical consideration : Avoid dichloromethane (DCM) for Fmoc deprotection, as it may precipitate the compound.
Q. How does the steric profile of this compound impact peptide chain elongation, and what strategies address aggregation?
- Aggregation issues : The isoindole ring’s rigidity can hinder coupling efficiency in long peptides.
- Solutions :
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields of Fmoc-protected isoindole derivatives?
- Variable factors : Impurities in starting materials (e.g., isoindole-2-carboxylic acid), inconsistent Fmoc-Cl quality, or inadequate anhydrous conditions.
- Troubleshooting :
Handling and Stability Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
